molecular formula C19H20ClNOS2 B2838729 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane CAS No. 1797638-11-9

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane

Cat. No.: B2838729
CAS No.: 1797638-11-9
M. Wt: 377.95
InChI Key: XHPMRDRMPFMTOQ-UHFFFAOYSA-N
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Description

The compound 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane is a complex organic molecule that features a thiazepane ring, a chlorophenyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted amine, with a thiol-containing compound under acidic or basic conditions. The resulting thiazepane intermediate is then reacted with a methylthio-substituted benzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazepane ring and the substituted phenyl groups may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylphenyl)methanone
  • (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-ethylthio)phenyl)methanone
  • (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)benzyl)methanone

Uniqueness

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane is unique due to the presence of both a thiazepane ring and a methylthio-substituted phenyl group

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS2/c1-23-17-9-5-3-7-15(17)19(22)21-11-10-18(24-13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMRDRMPFMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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